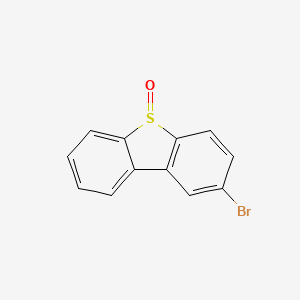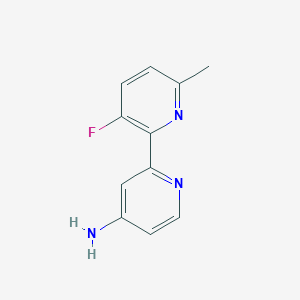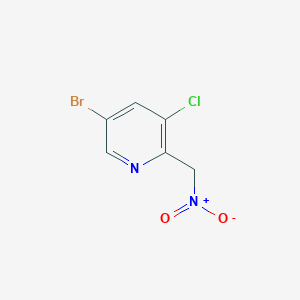
sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate is a chemical compound with a unique seven-membered heterocyclic structure. This compound is part of the azepine family, which is known for its diverse chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-(bromomethyl)aziridines with o-aminobenzenethiol, which leads to the formation of azepine derivatives through intramolecular recyclization in the presence of potassium carbonate . This method yields the desired compound in high purity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The nitrogen atom in the ring allows for substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azepine oxides, while reduction can produce more saturated azepine derivatives .
Aplicaciones Científicas De Investigación
Sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate involves its interaction with specific molecular targets and pathways. The nitrogen atom in the ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s reactivity allows it to participate in enzyme inhibition and receptor modulation, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Azepines: Compounds with a similar seven-membered ring structure but different substituents.
Benzodiazepines: Contain a fused benzene ring and exhibit different pharmacological properties.
Oxazepines: Contain an oxygen atom in the ring, leading to different reactivity and applications.
Uniqueness
Sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate is unique due to its specific ring structure and the presence of a sodium ion. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C6H10NNaO |
|---|---|
Peso molecular |
135.14 g/mol |
Nombre IUPAC |
sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate |
InChI |
InChI=1S/C6H11NO.Na/c8-6-4-2-1-3-5-7-6;/h1-5H2,(H,7,8);/q;+1/p-1 |
Clave InChI |
MOMGDEWWZBKDDR-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(=NCC1)[O-].[Na+] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Bromo-2-(4-chloro-2-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B8449116.png)
![(1S,5R)-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B8449128.png)

![[5-(Benzyloxy)pent-1-en-1-yl]benzene](/img/structure/B8449147.png)
